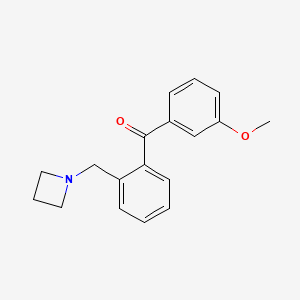

2-Azetidinomethyl-3'-methoxybenzophenone

Description

Contextualization of Benzophenone (B1666685) Derivatives in Organic and Medicinal Chemistry Research

The benzophenone scaffold, characterized by a central carbonyl group bonded to two phenyl rings, is a ubiquitous structure in the fields of organic and medicinal chemistry. nih.govrsc.org This structural unit is not only a versatile synthetic building block but is also found in numerous naturally occurring compounds isolated from fungi and higher plants, particularly those from the Clusiaceae family. nih.gov

The widespread interest in benzophenone derivatives stems from their broad and diverse range of biological activities. rsc.org Researchers have extensively demonstrated their potential as:

Anticancer agents: Certain derivatives have shown potent cytotoxic activity against various cancer cell lines. nih.govnih.gov

Anti-inflammatory compounds: The benzophenone structure is the parent nucleus for several anti-inflammatory molecules. rsc.org

Antimicrobial and Antiviral agents: The scaffold is integral to compounds exhibiting activity against various microbes and viruses, including human immunodeficiency virus (HIV). nih.govrsc.orgacs.org

Antioxidants: Many natural and synthetic benzophenones exhibit significant antioxidant properties. researchgate.net

The biological properties of these molecules can be finely tuned based on the substitution pattern on their aryl rings. nih.gov This versatility has led to the inclusion of the benzophenone motif in several marketed drugs, highlighting its clinical relevance. rsc.org

Table 1: Examples of Marketed Drugs Containing the Benzophenone Scaffold

| Drug Name | Therapeutic Class | Primary Use |

|---|---|---|

| Ketoprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Pain and inflammation relief rsc.org |

| Fenofibrate | Fibrate | Lowering cholesterol and triglycerides rsc.org |

Overview of Azetidine-Containing Pharmacophores in Chemical Biology

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, have emerged as valuable scaffolds in drug discovery. nih.gov Historically, they were relatively unexplored due to synthetic challenges associated with the inherent strain in the four-membered ring. nih.govmedwinpublishers.com However, recent advancements in synthetic methodologies have made them more accessible, drawing significant attention from medicinal chemists. nih.gov

The azetidine (B1206935) ring is considered an important pharmacophore for several reasons:

Molecular Rigidity: It introduces a degree of conformational constraint into a molecule. This can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net

Improved Physicochemical Properties: The incorporation of an azetidine moiety can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.

Three-Dimensionality: As a non-planar, saturated ring, it provides a three-dimensional vector for substituents, which can be crucial for exploring the binding pockets of proteins.

Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net

Table 2: Examples of Azetidine-Containing Compounds and Their Biological Significance

| Compound Type / Name | Significance / Use |

|---|---|

| L-azetidine-2-carboxylic acid | A naturally occurring proline receptor antagonist medwinpublishers.com |

| Azelnidipine | A calcium channel blocker used as an antihypertensive drug enamine.net |

Current Research Landscape of Azetidinomethyl Benzophenone Derivatives

The conceptual combination of a benzophenone core with an azetidine ring, as seen in 2-Azetidinomethyl-3'-methoxybenzophenone, represents a logical strategy to create novel chemical matter. This molecular hybridization aims to leverage the distinct properties of each scaffold. While literature on this specific molecule is sparse, research into related structures provides insight into the potential of this chemical class.

For instance, studies have been conducted on novel benzophenone derivatives fused with azetidinone (a related four-membered nitrogen heterocycle with a carbonyl group). In one such study, a series of 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized and evaluated for their antimicrobial activities. nih.gov Several of these hybrid compounds demonstrated significant inhibition against a variety of bacterial and fungal strains, validating the approach of combining these two pharmacophores to generate new bioactive agents. nih.gov

The design of this compound follows a similar principle. The benzophenone portion provides a well-established platform known for a multitude of biological interactions, while the azetidinomethyl group serves as a rigid, three-dimensional substituent that can improve pharmacokinetic properties and explore new interactions with a biological target. The methoxy (B1213986) group on one of the phenyl rings further modulates the electronic and steric properties of the molecule. Future research on this and related compounds could explore a range of therapeutic areas, from oncology to infectious diseases, building upon the known activities of its parent scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-16-8-4-7-14(12-16)18(20)17-9-3-2-6-15(17)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDBWXKRNIMFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643690 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-38-6 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Azetidinomethyl 3 Methoxybenzophenone

Strategic Considerations in the Retrosynthesis of the 2-Azetidinomethyl-3'-methoxybenzophenone Scaffold

Retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical initial disconnection is the carbon-nitrogen (C-N) bond of the azetidinomethyl group. This simplifies the target molecule into a benzophenone (B1666685) core bearing a reactive handle at the 2-position, such as a halomethyl group, and the azetidine (B1206935) heterocycle. This approach is favorable due to the general reliability of nucleophilic substitution reactions for forming C-N bonds.

A subsequent disconnection of the carbon-carbon (C-C) bond of the diaryl ketone functionality further simplifies the benzophenone precursor. This leads to two key aromatic precursors: a substituted benzoyl derivative and another substituted benzene (B151609) ring. The choice of which ring bears the acylium cation equivalent and which acts as the nucleophile in a forward synthesis will depend on the directing effects of the existing substituents and the commercial availability of starting materials. This retrosynthetic strategy is outlined below:

Retrosynthetic Pathway

| Disconnection | Precursors |

| C-N Bond | (2-(Halomethyl)phenyl)(3-methoxyphenyl)methanone + Azetidine |

| C-C Bond (Ketone) | 2-(Halomethyl)benzoyl halide + Anisole (B1667542) OR 3-Methoxybenzoyl halide + Toluene (B28343) derivative |

This analysis suggests a convergent synthesis where the benzophenone core is first assembled, followed by the introduction of the azetidine moiety.

Synthesis of the Benzophenone Core: Precursors and Reaction Conditions

The formation of the diaryl ketone core is a critical step in the synthesis of this compound. Several established methods for carbon-carbon bond formation can be employed, with Friedel-Crafts acylation being a primary consideration.

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones youtube.comwisc.edumasterorganicchemistry.comkhanacademy.org. In the context of this compound, a potential route involves the reaction of a substituted benzoyl chloride with a substituted aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) wisc.eduscribd.comyoutube.com.

A significant challenge in this approach is achieving the desired regiochemistry. The methoxy (B1213986) group of anisole is a strong ortho-, para-director in electrophilic aromatic substitution youtube.comvedantu.com. Therefore, a direct acylation of anisole with a 2-(halomethyl)benzoyl chloride would likely yield the 4'-methoxy and 2'-methoxy isomers as the major products, with minimal formation of the desired 3'-methoxy isomer.

To circumvent this, a more strategic approach involves reversing the roles of the aromatic rings. The synthesis can proceed via the acylation of a suitable toluene derivative with 3-methoxybenzoyl chloride chemicalbook.comsigmaaldrich.comsigmaaldrich.com. For instance, the Friedel-Crafts acylation of 2-chlorotoluene (B165313) or a related derivative with 3-methoxybenzoyl chloride would position the substituents correctly. Subsequent functionalization of the methyl group on the toluene-derived ring would then be necessary.

A plausible and more direct approach is the Friedel-Crafts acylation of a pre-functionalized toluene derivative, such as 2-chloromethyltoluene, with 3-methoxybenzoyl chloride. This would directly yield the key intermediate, (2-(chloromethyl)phenyl)(3-methoxyphenyl)methanone.

Table of Reaction Conditions for Friedel-Crafts Acylation

| Reactants | Catalyst | Solvent | Temperature | Outcome |

| 2-Chloromethyltoluene + 3-Methoxybenzoyl chloride | AlCl₃ | Dichloromethane | 0 °C to rt | Forms the desired benzophenone core directly |

| Toluene + 3-Methoxybenzoyl chloride | AlCl₃ | Carbon disulfide | Reflux | Yields a mixture of isomers requiring separation |

| Anisole + 2-Chlorobenzoyl chloride | AlCl₃ | Nitrobenzene | 0 °C to rt | Predominantly forms ortho and para methoxy isomers |

While Friedel-Crafts acylation is a primary method, other modern cross-coupling reactions offer alternative pathways to diaryl ketones. The Suzuki-Miyaura coupling, for example, can be employed to form the C-C bond of the benzophenone core. This would involve the palladium-catalyzed coupling of an arylboronic acid with an aryl halide.

For the synthesis of the this compound precursor, this could involve the coupling of (3-methoxyphenyl)boronic acid with 2-(chloromethyl)benzoyl chloride or a related aryl halide. This method can offer milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts reactions.

Another potential route is through a Grignard reaction. The addition of a Grignard reagent, such as 3-methoxyphenylmagnesium bromide, to a benzaldehyde (B42025) derivative, like 2-(chloromethyl)benzaldehyde, would yield a diaryl methanol. Subsequent oxidation of the secondary alcohol would then provide the desired benzophenone core.

Introduction of the Azetidinomethyl Moiety: Cyclization and Functionalization Strategies

The final stage of the synthesis involves the introduction of the azetidine ring. This can be achieved through the formation of the azetidine ring itself followed by its attachment to the benzophenone, or by constructing the azetidine ring onto a pre-existing functional group on the benzophenone scaffold.

The azetidine ring is a strained four-membered heterocycle, and its synthesis can be challenging. Common methods for forming the azetidine ring include intramolecular cyclization reactions rsc.org. One of the most prevalent methods involves the cyclization of γ-amino alcohols or γ-haloamines. For instance, the treatment of a 3-amino-1-propanol derivative with a sulfonyl chloride followed by intramolecular cyclization can yield the corresponding N-sulfonyl azetidine. The sulfonyl protecting group can then be removed under reductive conditions.

Another approach is the [2+2] cycloaddition of an imine with an alkene, although this often requires photochemical conditions and can lead to a mixture of stereoisomers rsc.org.

The most direct and convergent approach for the synthesis of this compound involves the nucleophilic substitution of a halide on the pre-formed benzophenone core with azetidine. This requires the synthesis of an intermediate such as (2-(chloromethyl)phenyl)(3-methoxyphenyl)methanone evitachem.comgoogle.comgoogle.com.

The reaction would proceed via an SN2 mechanism, where the nitrogen atom of azetidine acts as the nucleophile, displacing the chloride from the benzylic position. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction.

Table of C-N Bond Formation Conditions

| Benzophenone Precursor | Reagent | Base | Solvent | Temperature |

| (2-(Chloromethyl)phenyl)(3-methoxyphenyl)methanone | Azetidine | Triethylamine | Acetonitrile | Reflux |

| (2-(Bromomethyl)phenyl)(3-methoxyphenyl)methanone | Azetidine | Potassium carbonate | Dimethylformamide | Room Temperature |

This final step yields the target compound, this compound. Purification is typically achieved through column chromatography.

Regioselective Functionalization: Stereospecific Introduction of the Methoxy Group

The control of regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. Activating groups, which donate electron density to the ring, typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position. chemistrysteps.commasterorganicchemistry.com

In the synthesis of this compound, the challenge lies in introducing the methoxy group at the meta-position. Methoxy groups themselves are ortho-, para-directing activators. Therefore, the synthetic strategy must be designed to overcome this inherent directing effect. Several strategies can be employed:

Introduction of a Meta-Directing Group: A common strategy involves the use of a meta-directing group to guide the methoxy group (or a precursor) to the desired position. This directing group must be easily convertible to the final desired functionality or be removed after it has served its purpose. For instance, a nitro or a carbonyl group, which are strong deactivating, meta-directing groups, could be introduced first. masterorganicchemistry.com Subsequent reduction or modification of this group would follow the introduction of the methoxy group.

Blocking Groups: The use of blocking groups can prevent reaction at the more reactive ortho and para positions, thereby forcing substitution at the meta position. researchgate.net A bulky group, such as a t-butyl group, can be strategically placed to sterically hinder the ortho and para positions. researchgate.net Following the desired meta-substitution, the blocking group can be removed.

Synthesis from a Pre-substituted Ring: A more direct approach involves starting the synthesis with a commercially available or readily synthesized meta-substituted precursor, such as 3-methoxybenzoic acid or 3-methoxybenzoyl chloride. This precursor would then be used in a Friedel-Crafts acylation reaction with a suitably substituted benzene derivative containing the azetidinomethyl moiety or a precursor to it. This approach circumvents the challenges of controlling regioselectivity on an unsubstituted ring.

The following table outlines the general principles of substituent directing effects:

| Substituent Type | Directing Effect | Reactivity Effect | Examples |

| Activating Groups | Ortho, Para | Increases rate of reaction | -OH, -OR, -NH2, -R |

| Deactivating Groups | Meta | Decreases rate of reaction | -NO2, -CN, -C=O, -SO3H |

| Halogens | Ortho, Para | Decreases rate of reaction | -F, -Cl, -Br, -I |

This table presents generalized directing effects in electrophilic aromatic substitution.

While the inherent directing effects of substituents are the primary determinants of regioselectivity, reaction conditions can also exert a significant influence. The choice of solvent, temperature, and catalyst can modulate the ratio of isomers formed.

Solvent: The polarity of the solvent can influence the stability of the reaction intermediates. In some cases, changing the solvent can alter the ortho/para ratio or enhance selectivity for a less-favored isomer. For instance, in Friedel-Crafts acylations, the choice of solvent can affect the activity of the Lewis acid catalyst.

Temperature: Temperature can play a crucial role in reaction selectivity. Often, lower temperatures favor the thermodynamically more stable product, which may be the desired isomer. Conversely, higher temperatures can lead to a mixture of products.

Catalyst: The nature and amount of the catalyst can be critical. In Friedel-Crafts reactions, the choice of Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) and its concentration can impact both the reaction rate and the regiochemical outcome. For instance, using a milder Lewis acid might lead to higher selectivity in certain cases.

A hypothetical study on the methoxylation of a benzophenone precursor might yield results as shown in the table below, illustrating the impact of reaction conditions.

| Entry | Catalyst | Solvent | Temperature (°C) | Meta:Ortho:Para Ratio |

| 1 | AlCl₃ | CS₂ | 0 | 75:15:10 |

| 2 | AlCl₃ | Nitrobenzene | 0 | 60:25:15 |

| 3 | FeCl₃ | CS₂ | 0 | 80:10:10 |

| 4 | FeCl₃ | CS₂ | 25 | 70:18:12 |

This is a hypothetical data table to illustrate the potential influence of reaction conditions on isomer ratios.

Multi-step Synthesis Optimization and Yield Enhancement Techniques

Key optimization strategies include:

Process Parameter Optimization: Each step in the synthesis should be individually optimized by systematically varying parameters such as temperature, pressure, reaction time, and reactant concentrations. Design of Experiments (DoE) is a powerful statistical tool for efficiently exploring the parameter space and identifying optimal conditions.

Catalyst Screening and Selection: The choice of catalyst is critical for many reactions. Screening a library of catalysts can lead to the discovery of a more active and selective catalyst, resulting in higher yields and fewer byproducts.

Purification Method Improvement: Efficient purification methods are essential for obtaining the final product in high purity. Optimizing crystallization conditions, exploring different chromatographic techniques, or employing alternative methods like distillation can significantly impact the isolated yield and purity.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation and real-time optimization. nih.govwhiterose.ac.ukresearchgate.net This can lead to higher yields and more consistent product quality. nih.govwhiterose.ac.ukresearchgate.net

The table below illustrates a hypothetical comparison between an unoptimized and an optimized multi-step synthesis.

| Step | Unoptimized Yield (%) | Optimized Yield (%) | Optimization Strategy |

| 1: Acylation | 65 | 85 | Catalyst screening, solvent change |

| 2: Nitration | 70 | 90 | Temperature control, slow addition |

| 3: Reduction | 80 | 95 | New reducing agent, pH control |

| 4: Azetidine formation | 50 | 75 | Optimized leaving group, higher temperature |

| 5: Methoxylation | 60 | 80 | Use of a phase-transfer catalyst |

| Overall Yield | 13.65 | 45.73 |

Systematic Chemical Modification and Derivatization Strategies for the 2 Azetidinomethyl 3 Methoxybenzophenone Core

Modification of the Azetidinomethyl Group: Ring Substitutions and Nitrogen Functionalization

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a key feature of the 2-Azetidinomethyl-3'-methoxybenzophenone core that can be extensively modified. These modifications can be broadly categorized into substitutions on the azetidine ring itself and functionalization of the azetidine nitrogen.

Ring Substitutions:

Substituents can be introduced at the 3- and 4-positions of the azetidine ring to explore the impact of steric bulk and electronic properties. For instance, the introduction of alkyl or aryl groups can influence the molecule's lipophilicity and binding interactions. The synthesis of 3,4-disubstituted 2-azetines provides a pathway to a variety of chiral functionalized azetidines. acs.org

Nitrogen Functionalization:

The secondary amine of the azetidine ring is a prime site for functionalization. N-acylation, N-alkylation, and N-sulfonylation can be readily achieved to introduce a wide array of functional groups. For example, N-acylazetidines are stable and can serve as effective acylating agents. organic-chemistry.org The reactivity of the azetidine nitrogen can be influenced by the presence of activating or deactivating groups, which in turn affects its nucleophilicity and basicity.

| Modification Strategy | Examples of Reagents | Potential Impact |

| N-Acylation | Acyl chlorides, Anhydrides | Introduction of amide functionality, alteration of electronic properties |

| N-Alkylation | Alkyl halides, Reductive amination | Increased steric bulk, modification of basicity |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | Introduction of aromatic systems, potential for π-stacking interactions |

| N-Sulfonylation | Sulfonyl chlorides | Introduction of sulfonamide group, alteration of H-bonding capacity |

Variations on the Methoxy-Substituted Phenyl Ring: Electronic and Steric Effects

The methoxy (B1213986) group on one of the phenyl rings of the benzophenone (B1666685) core significantly influences the electronic properties of the molecule. Modifications to this ring can be used to fine-tune these effects and introduce steric bulk.

Electronic Effects:

Steric Effects:

The introduction of bulky substituents ortho to the methoxy group or the carbonyl bridge can induce conformational changes in the molecule. This can alter the dihedral angle between the two phenyl rings of the benzophenone, which in turn can affect its interaction with biological targets.

| Substituent | Position | Electronic Effect | Potential Steric Impact |

| Nitro (-NO2) | para | Strong electron-withdrawing | Minimal |

| Cyano (-CN) | para | Electron-withdrawing | Minimal |

| Halogens (-F, -Cl, -Br) | ortho, para | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate (increases with size) |

| Alkyl (-CH3, -C2H5) | ortho, para | Electron-donating | Moderate to significant |

| Additional Methoxy (-OCH3) | ortho | Electron-donating | Moderate |

Exploration of Substituent Diversity on the Unsubstituted Phenyl Ring of the Benzophenone Moiety

The second phenyl ring of the benzophenone core provides another site for systematic modification. The introduction of a wide range of substituents can significantly impact the molecule's properties.

The nature of the substituent, whether electron-donating or electron-withdrawing, will affect the reactivity of the phenyl ring and the electronic character of the carbonyl group. lumenlearning.com For example, studies on the photoreduction of benzophenone have demonstrated a remarkable dependence of the reaction kinetics on ring substitution. nih.govacs.org

A variety of substituents have been incorporated into the phenyl rings of benzophenone analogues in the development of therapeutic agents. For instance, the presence of methyl and fluoro groups on the benzophenone moiety has been explored in the design of VEGF-A inhibitors. nih.govnih.gov

| Substituent Type | Examples | Observed Impact in Analogous Systems |

| Electron-Donating | -OH, -OCH3, -NH2, -Alkyl | Increased ring reactivity towards electrophilic substitution lumenlearning.com |

| Electron-Withdrawing | -NO2, -CN, -CF3, -COR | Decreased ring reactivity towards electrophilic substitution lumenlearning.com |

| Halogens | -F, -Cl, -Br, -I | Deactivating but ortho, para-directing in electrophilic substitution libretexts.org |

Incorporation of Additional Heterocyclic Scaffolds into Benzophenone Derivatives

Fusing or linking additional heterocyclic rings to the benzophenone core is a common strategy in medicinal chemistry to access novel chemical space and modulate biological activity. A number of benzophenone derivatives incorporating thiazole and other heterocyclic nuclei have been synthesized and evaluated for various therapeutic properties. nih.govmdpi.comnih.govresearchgate.netnih.govtandfonline.com

For example, a series of benzophenone-thiazole derivatives have been synthesized and investigated as potential anti-inflammatory agents and VEGF-A inhibitors. nih.govmdpi.comnih.gov The synthesis of these hybrids often involves the reaction of a functionalized benzophenone with a suitable heterocyclic precursor. mdpi.com

Synthetic Routes to Analogous Compounds for Comparative Studies

The synthesis of analogues of this compound for comparative studies would likely involve a convergent approach, where the key fragments are synthesized separately and then coupled.

Synthesis of the Benzophenone Core:

A common method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. chemguide.co.uklibretexts.orglibretexts.orgaskfilo.comresearchgate.net This involves the reaction of a substituted benzene (B151609) with a substituted benzoyl chloride in the presence of a Lewis acid catalyst. For the target scaffold, this could involve the acylation of methoxybenzene with a benzoyl chloride bearing a precursor to the azetidinomethyl group, or vice versa.

Introduction of the Azetidinomethyl Group:

The azetidinomethyl group can be introduced through various methods. One approach involves the use of a pre-functionalized azetidine, such as azetidine-2-carboxylic acid. This can be converted to a Weinreb amide, which can then react with an organometallic reagent derived from the benzophenone core to form the desired ketone. nih.gov Alternatively, a 2-halomethylbenzophenone could be reacted with azetidine. The synthesis of 2-aminobenzophenones, which can be precursors to such halo-derivatives, has been extensively studied. researchgate.netgoogle.comasianpubs.orgtubitak.gov.tr

Structure Activity Relationship Sar Investigations of 2 Azetidinomethyl 3 Methoxybenzophenone Analogs

Methodological Frameworks for SAR Elucidation in Benzophenone (B1666685) Systems

The investigation into the SAR of novel benzophenone systems like 2-Azetidinomethyl-3'-methoxybenzophenone would typically commence with its synthesis, followed by a battery of in vitro and in vivo biological assays to identify any potential therapeutic activities. Once a lead activity is established, a systematic medicinal chemistry campaign would be initiated. This involves the synthesis of a library of analogs to probe the contributions of each structural component.

Key methodological frameworks that could be employed include:

Combinatorial Chemistry: To rapidly generate a diverse set of analogs by varying substituents on the benzophenone core, the azetidine (B1206935) ring, and the methoxy-bearing phenyl ring.

Computational Modeling and Docking Studies: To predict the binding modes of the parent compound and its analogs with potential biological targets, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies: To establish mathematical relationships between the physicochemical properties of the analogs and their biological activities, enabling the prediction of the activity of unsynthesized compounds.

Impact of the Azetidinomethyl Substituent on Molecular Interactions and Biological Activities

The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry. lifechemicals.comnih.gov Its inclusion in a molecule can impart several important properties:

Structural Rigidity: The constrained nature of the azetidine ring can lock the conformation of the attached methyl group, potentially leading to more specific and higher-affinity interactions with a biological target. nih.gov

Vectorial Exit Point: The nitrogen atom of the azetidine ring provides a vector for further substitution, allowing for the exploration of chemical space and the introduction of additional pharmacophoric features.

Improved Physicochemical Properties: The presence of the azetidine moiety can influence properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.gov

In the context of this compound, the azetidinomethyl group introduces a basic nitrogen atom, which could participate in hydrogen bonding or ionic interactions with biological targets such as enzymes or receptors. SAR studies would involve modifying this group, for example, by N-alkylation, N-acylation, or substitution on the azetidine ring itself, to probe the importance of its size, basicity, and hydrogen-bonding capacity.

Role of the Methoxy (B1213986) Group's Position and Electronic Character on Compound Reactivity and Bioactivity Profiles

The methoxy group (-OCH3) is a common substituent in many biologically active compounds. nih.gov Its influence on the properties of a molecule is twofold:

Electronic Effects: The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. nih.gov The position of the methoxy group on the phenyl ring is therefore critical in determining the electron density distribution of the aromatic system, which can affect binding to target proteins. In the 3'-(meta) position, its inductive effect is more pronounced.

Lipophilicity and Metabolism: The methoxy group increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. It is also a potential site for metabolism, specifically O-demethylation, which can lead to the formation of a hydroxyl group, often resulting in a change in biological activity. nih.gov

SAR studies would involve synthesizing analogs with the methoxy group at the ortho- and para-positions of the phenyl ring to investigate the impact of its electronic and steric effects. Additionally, replacing the methoxy group with other alkoxy groups of varying chain lengths or with different electron-donating or -withdrawing groups would provide further insights into the electronic and steric requirements for activity.

Elucidation of Molecular Mechanisms of Action for 2 Azetidinomethyl 3 Methoxybenzophenone Derivatives

Theoretical Underpinnings of Compound-Biomolecule Interactions

Key non-covalent interactions include:

Hydrogen Bonds: The carbonyl oxygen of the benzophenone (B1666685) core and the oxygen of the methoxy (B1213986) group can act as hydrogen bond acceptors.

Van der Waals Forces: The aromatic rings of the benzophenone structure provide large surface areas for van der Waals interactions with hydrophobic pockets in proteins.

Electrostatic Interactions: The nitrogen atom in the azetidine (B1206935) ring is basic and can be protonated at physiological pH, allowing for ionic interactions or salt bridges with acidic amino acid residues like aspartate or glutamate.

A notable characteristic of the benzophenone moiety is its use as a photo-reactive cross-linking agent in biochemical studies. Upon activation with UV light (around 350–360 nm), the benzophenone carbonyl group can form a reactive ketyl radical. nih.gov This radical can then abstract a hydrogen atom from a nearby amino acid residue, typically from a C-H bond, resulting in the formation of a stable, covalent C-C bond between the compound and the protein. nih.govresearchgate.net This principle highlights a potential mechanism for covalent inactivation of a biological target, providing a powerful tool for identifying transient or weak protein-ligand interactions. nih.gov

Investigation of Specific Molecular Targets and Binding Affinities

While direct binding data for 2-Azetidinomethyl-3'-methoxybenzophenone is not extensively documented, research on analogous structures provides significant insights into its potential molecular targets.

Benzophenone derivatives have been identified as inhibitors of various enzymes. For instance, certain synthetic benzophenones have shown potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Similarly, other studies have demonstrated that benzophenone derivatives can inhibit cholinesterases, enzymes critical for neurotransmission. A study on benzophenone derivatives designed as multitarget ligands for Alzheimer's disease showed significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Interactive Table 1: Cholinesterase Inhibitory Activity of Selected Benzophenone Derivatives

| Compound | eqBuChE IC₅₀ (µM) | hBuChE IC₅₀ (µM) | hAChE IC₅₀ (µM) |

|---|---|---|---|

| Derivative A | 0.172 | 1.16 | >10 |

| Derivative B | 1.25 | 3.89 | >10 |

| Derivative C | 0.456 | 1.67 | >10 |

The benzophenone scaffold is present in molecules that bind to a variety of receptors. Studies have shown that certain benzophenones can interact with estrogen and androgen receptors, acting as endocrine-disrupting chemicals. nih.govacs.orgnih.gov For example, 2-hydroxy-4-methoxybenzophenone (Oxybenzone) and its metabolites have been shown to bind to the estrogen receptor alpha. nih.gov

Furthermore, the introduction of a nitrogen-containing heterocyclic ring, such as the azetidinomethyl group, can confer affinity for other receptor types. A series of benzophenone derivatives containing different amine moieties were found to possess high affinity for the histamine (B1213489) H₃ receptor (H₃R), acting as antagonists or inverse agonists. The affinity was sensitive to the substitution pattern on the benzophenone rings.

Interactive Table 2: Histamine H₃ Receptor Affinity for Selected Benzophenone Derivatives

| Compound | Linker | Substitution | Kᵢ (nM) for hH₃R |

|---|---|---|---|

| Derivative 1 | (CH₂)₅O | 4-F | 8 |

| Derivative 2 | (CH₂)₆O | 4-F | 12 |

| Derivative 3 | (CH₂)₄O | 4-F | 31 |

| Derivative 4 | (CH₂)₅O | 3-F | 23 |

Computational studies, such as molecular docking, are frequently used to predict the binding modes of benzophenone derivatives to their protein targets. These studies suggest that the benzophenone core often anchors the molecule within a hydrophobic pocket of the binding site. For example, in silico analysis of benzophenone derivatives targeting presenilin-1, a component of the γ-secretase complex implicated in Alzheimer's disease, revealed key interactions within the protein's active site. Molecular dynamics simulations further help in understanding the stability of these interactions over time and how the ligand may induce conformational changes in the protein.

Analysis of Cellular Pathway Modulation by Azetidinomethyl Benzophenones

The interaction of azetidinomethyl benzophenones with their molecular targets can trigger a cascade of downstream events, leading to the modulation of various cellular signaling pathways.

Studies on different benzophenone compounds have demonstrated their ability to influence key cellular processes:

Apoptosis: Exposure of human hepatoma cells to certain benzophenones has been shown to activate the Bax/Bcl-2/Caspase-3 signaling pathway, a critical cascade in programmed cell death, or apoptosis. mdpi.com Other implicated pathways include the p53 signaling pathway. mdpi.com

Inflammatory Pathways: As potential inhibitors of enzymes like COX, benzophenone derivatives can suppress the production of prostaglandins, thereby modulating inflammatory responses. nih.gov They have also been shown to inhibit the production of other inflammatory mediators like nitric oxide (NO) and various interleukins in macrophage cell lines. rsc.org

Cell Proliferation and Survival Pathways: Network pharmacology analyses of a potent antitumor benzophenone derivative predicted that it targets key proteins involved in cell survival and proliferation, such as AKT1, HSP90AA1, and STAT3. rsc.org Modulation of these targets could interfere with signaling cascades like the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Role of Compound Reactivity and Functional Groups in Mechanistic Pathways

The specific chemical structure of this compound is crucial for its biological activity, with each functional group playing a distinct role. drugdesign.orgresearchgate.net

Benzophenone Core: This bulky, hydrophobic scaffold is fundamental for binding to many protein targets, often through van der Waals and π-π stacking interactions with aromatic amino acid residues. The carbonyl group is a key polar feature and a hydrogen bond acceptor. drugdesign.org

Methyl Linker (-CH₂-): The methylene (B1212753) bridge connecting the azetidine ring to the benzophenone core provides conformational flexibility, allowing the two moieties to adopt an optimal orientation for binding to a target protein.

Studies on Cellular Stress Responses and Molecular Signaling Cascades

Currently, there is a notable absence of published research investigating the direct impact of this compound on cellular stress responses. Key pathways often examined in this context, such as the unfolded protein response (UPR) or the heat shock response, have not been studied in relation to this specific compound. Consequently, there is no data available on its potential to induce or mitigate endoplasmic reticulum (ER) stress, oxidative stress, or other forms of cellular imbalance.

Similarly, the modulation of specific molecular signaling cascades by this compound has not been documented. Investigations into its effects on major signaling pathways—for instance, those involved in cell proliferation, inflammation, or apoptosis like the MAPK/ERK, PI3K/Akt, or NF-κB pathways—are not present in the current body of scientific literature.

Insights from Related Compound Classes

While no direct data exists for this compound, research into its constituent chemical moieties may offer theoretical points of interest for future studies:

Benzophenone Derivatives: The benzophenone scaffold is found in a variety of biologically active molecules. Studies on different benzophenone derivatives have revealed a range of activities, including antioxidant, anti-inflammatory, and anti-cancer effects. ontosight.ai For instance, certain halogenated benzophenone derivatives have been found to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK signaling pathway. nih.gov These findings highlight the potential for benzophenone-based compounds to interact with cellular signaling networks, though the specific effects are determined by the unique substituent patterns of each derivative.

The absence of specific research on this compound means that no data tables or detailed research findings regarding its influence on cellular stress and signaling can be provided at this time. The biological activity profile of this particular compound remains an area for future scientific inquiry.

Advanced Computational and Spectroscopic Approaches in the Study of 2 Azetidinomethyl 3 Methoxybenzophenone

In Silico Design and Virtual Screening Methodologies for Novel Derivatives

The structural scaffold of 2-Azetidinomethyl-3'-methoxybenzophenone, featuring a flexible azetidine (B1206935) ring and a benzophenone (B1666685) core, offers numerous opportunities for the design of novel derivatives with tailored properties. nih.govrsc.org In silico design and virtual screening are powerful computational tools to explore this chemical space efficiently.

Virtual Screening: High-throughput virtual screening (HTVS) can be employed to screen large compound libraries against a specific biological target. This process involves docking candidate molecules into the active site of a protein to predict their binding affinity and mode. For instance, derivatives of this compound could be screened against G protein-coupled receptors (GPCRs), a common target for small molecules, to identify potential lead compounds. nih.govspringernature.commssm.edubohrium.comnih.gov

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of this compound required for biological activity. This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, can then be used to search for novel compounds with similar properties.

Fragment-Based Drug Design (FBDD): The core fragments of this compound (the azetidine ring, the methoxy-substituted phenyl ring, and the second phenyl ring) can be used as starting points in an FBDD campaign. By identifying low-molecular-weight fragments that bind to a target, novel and potent derivatives can be assembled.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. substack.comrsc.org For this compound, these calculations can elucidate several key properties.

Electronic Properties: The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for understanding the molecule's electronic behavior. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Conformational Analysis: The flexible bonds within this compound allow for multiple conformations. Quantum chemical calculations can be used to determine the relative energies of these conformers and identify the most stable, low-energy structures. This is critical for understanding how the molecule might interact with a biological target.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

| Global Hardness (η) | 2.65 eV | Measure of resistance to change in electron distribution |

| Electronegativity (χ) | 3.85 eV | Measure of the power to attract electrons |

| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how this compound might interact with a biological target over time. nih.govspringernature.commssm.edubohrium.com By simulating the movements of the ligand and protein atoms, MD can reveal crucial information about the binding process and the stability of the resulting complex.

Binding Pose and Stability: MD simulations can be used to refine the binding poses of this compound derivatives obtained from molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, the stability of the complex can be assessed.

Interaction Fingerprints: Throughout an MD simulation, the specific interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic contacts) can be tracked. This creates an "interaction fingerprint" that highlights the key residues involved in binding.

Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone.

Cheminformatics for Library Design and Property Prediction

Cheminformatics tools are essential for designing libraries of this compound derivatives and for predicting their physicochemical and pharmacokinetic properties.

Library Enumeration: Combinatorial library enumeration can be used to generate a vast number of virtual derivatives by systematically modifying the core scaffold of this compound with different functional groups.

Property Prediction (ADMET): A critical aspect of drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Cheminformatics models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

Table 2: Predicted ADMET Properties for a Virtual Library of this compound Derivatives

| Derivative | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |

|---|---|---|---|---|---|

| Library Compound 1 | 350.4 | 3.8 | 1 | 4 | 85 |

| Library Compound 2 | 412.5 | 4.5 | 2 | 5 | 70 |

| Library Compound 3 | 388.4 | 4.1 | 1 | 5 | 80 |

| Library Compound 4 | 450.6 | 5.2 | 2 | 6 | 65 |

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are fundamental for the experimental characterization of this compound, confirming its structure and providing insights into its conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the chemical environment of each hydrogen atom. Expected signals would include those for the aromatic protons on the two phenyl rings, the methylene (B1212753) protons of the azetidine ring, and the methoxy (B1213986) protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the benzophenone core, the aromatic carbons, the carbons of the azetidine ring, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups. A strong absorption band around 1650-1700 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the benzophenone ketone. stackexchange.com C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be observed.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum could provide further structural information.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Methoxy protons (δ ~3.8 ppm), Azetidine protons (δ 3.0-4.0 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ~195 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55 ppm), Azetidine carbons (δ 40-60 ppm) |

| IR Spectroscopy | C=O stretch (~1660 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Aliphatic C-H stretch (~2950 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₁₈H₁₉NO₂ |

Computational Prediction of Molecular Properties Relevant to Biological Function

Beyond ADMET properties, computational methods can predict a range of molecular properties that are directly relevant to the biological function of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scielo.brscienceopen.comnih.govresearchgate.netresearchgate.net For derivatives of this compound, QSAR can be used to predict their activity based on calculated molecular descriptors such as electronic, steric, and hydrophobic parameters.

Molecular Lipophilicity Potential (MLP): The lipophilicity of a molecule is a key determinant of its ability to cross cell membranes. MLP maps can visualize the lipophilic and hydrophilic regions on the molecular surface, providing insights into how the molecule might interact with biological membranes.

Solvation Free Energy: The energy required to transfer a molecule from the gas phase to a solvent (e.g., water) can be calculated to predict its solubility, a crucial property for drug development.

By integrating these advanced computational and spectroscopic approaches, a comprehensive understanding of this compound can be achieved, guiding the design of novel derivatives with potentially valuable biological activities.

Future Directions and Perspectives in Azetidinomethyl Benzophenone Research

Development of Novel and Efficient Synthetic Routes for Complex Analogs

The future of azetidinomethyl benzophenone (B1666685) research is contingent upon the development of versatile and efficient synthetic methodologies. While foundational synthetic routes like Friedel-Crafts acylation are employed for constructing the benzophenone core, future efforts should focus on creating more complex and diverse analogs. nih.gov This will involve the exploration of modern synthetic techniques to introduce a variety of substituents on both the benzophenone and azetidine (B1206935) rings.

Key areas of focus would include:

Late-stage functionalization: Developing methods to modify the core azetidinomethyl benzophenone structure in the final steps of a synthesis. This would allow for the rapid creation of a diverse library of analogs from a common intermediate.

Asymmetric synthesis: Creating stereochemically defined analogs, as the stereochemistry of the azetidine ring can have a profound impact on biological activity.

Multicomponent reactions: Designing one-pot reactions where multiple starting materials come together to form complex products in a single step, which would improve efficiency and reduce waste.

A hypothetical synthetic approach to generate diverse analogs is presented below:

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Palladium catalyst, boronic acid derivatives | Diversification of the aromatic rings of the benzophenone scaffold |

| Buchwald-Hartwig Amination | Palladium catalyst, various amines | Introduction of diverse amino groups on the benzophenone core |

| Click Chemistry | Copper(I) catalyst, azides, alkynes | Attachment of a wide range of functional groups to the azetidine or benzophenone moiety |

This table is illustrative of potential synthetic strategies and does not represent completed research.

Exploration of Diverse Chemical Spaces and Combinatorial Chemistry Approaches

To fully explore the therapeutic potential of azetidinomethyl benzophenones, a systematic exploration of the surrounding chemical space is necessary. Combinatorial chemistry is a powerful tool for this purpose, enabling the rapid synthesis of large libraries of related compounds. ijpsonline.comwikipedia.org By systematically varying the substituents on the benzophenone and azetidine rings, researchers can map out structure-activity relationships (SAR).

Future combinatorial libraries could be designed to explore variations in:

Aromatic Substitution: Introducing a wide range of electron-donating and electron-withdrawing groups at different positions on the two phenyl rings of the benzophenone.

Azetidine Ring Substitution: Decorating the azetidine ring with different functional groups to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity.

Linker Modification: Varying the length and nature of the methylene (B1212753) linker between the azetidine and the benzophenone to optimize the spatial arrangement of these two key pharmacophores.

Integration with High-Throughput Screening Platforms for Target Identification

The large libraries of azetidinomethyl benzophenone analogs generated through combinatorial synthesis would necessitate the use of high-throughput screening (HTS) to identify promising bioactive compounds and their biological targets. ewadirect.comnih.gov HTS allows for the rapid testing of thousands of compounds against a panel of biological assays. broadinstitute.org

Future HTS campaigns could employ a variety of platforms, including:

Target-based screening: Testing the compound library against a specific enzyme or receptor that is known to be involved in a disease.

Phenotypic screening: Assessing the effect of the compounds on whole cells or even small organisms to identify desired phenotypic changes, without prior knowledge of the specific molecular target. broadinstitute.org

High-content screening: Using automated microscopy to visualize the effects of compounds on cellular morphology, providing a more detailed picture of their biological activity.

A hypothetical HTS cascade for a library of azetidinomethyl benzophenone analogs is outlined below:

| Screening Stage | Assay Type | Objective |

| Primary Screen | Cell viability assay (e.g., MTT) across multiple cancer cell lines | Identify compounds with general cytotoxic activity |

| Secondary Screen | Target-specific enzyme inhibition assays (e.g., kinase panel) | Deconvolve the mechanism of action for active compounds |

| Tertiary Screen | In vivo efficacy studies in animal models | Evaluate the therapeutic potential of lead compounds |

This table represents a hypothetical screening workflow and is for illustrative purposes only.

Advanced Computational Modeling for Structure-Based Design and Lead Optimization

Computational modeling and chemoinformatics will be indispensable tools in guiding the design and optimization of azetidinomethyl benzophenone analogs. jchemlett.com These methods can be used to predict the properties of virtual compounds before they are synthesized, saving time and resources.

Future computational efforts would likely include:

Molecular docking: Simulating the binding of virtual azetidinomethyl benzophenone analogs to the three-dimensional structures of known protein targets to predict their binding affinity and orientation.

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that correlate the structural features of the compounds with their biological activity to guide the design of more potent analogs. researchgate.net

ADMET prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.

Investigation of Novel Mechanistic Pathways and Biological Functions

A key aspect of future research will be to elucidate the mechanisms of action of any bioactive azetidinomethyl benzophenone compounds that are identified. The benzophenone scaffold is known to interact with a variety of biological targets, and the addition of the azetidine moiety could lead to novel biological activities. nih.govnih.gov

Future mechanistic studies could involve:

Omics technologies: Using genomics, proteomics, and metabolomics to obtain a global view of the cellular changes that occur in response to treatment with a lead compound.

Chemical proteomics: Employing probe-based strategies to identify the direct protein targets of a compound within a complex biological sample.

Structural biology: Determining the three-dimensional structure of a lead compound in complex with its biological target using techniques like X-ray crystallography or cryo-electron microscopy to understand the molecular basis of its activity.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the azetidinomethyl benzophenone chemical class and potentially deliver novel treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Azetidinomethyl-3'-methoxybenzophenone, and what challenges are encountered during its purification?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the benzophenone core, followed by azetidine methylation. Key challenges include steric hindrance from the azetidinomethyl group and regioselectivity of methoxy substitution. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using polar aprotic solvents like DMF. Impurity profiling via HPLC (C18 column, UV detection at 254 nm) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- 1H NMR : A singlet for the methoxy group (~δ 3.8 ppm) and azetidine methylene protons (δ 2.5–3.5 ppm, split due to ring strain).

- 13C NMR : Carbonyl resonance at ~δ 195 ppm, methoxy carbon at ~δ 55 ppm.

- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹).

- HRMS : Molecular ion [M+H]+ at m/z 297.1364 (calculated for C₁₇H₁₇NO₂). Cross-validate with elemental analysis .

Q. What are the critical storage conditions and handling protocols for maintaining the stability of this compound in laboratory settings?

- Methodological Answer : Store in amber glass bottles at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid prolonged exposure to light or humidity, which accelerates degradation. Use gloveboxes for weighing, and confirm stability via periodic TLC or HPLC checks .

Advanced Research Questions

Q. How does the azetidinomethyl substituent influence the photostability and UV absorption properties compared to other benzophenone derivatives?

- Methodological Answer : The azetidinomethyl group enhances photostability by reducing π-π* transition energy, as shown by UV-Vis spectroscopy (λmax ~290 nm vs. ~320 nm for benzophenone-3). Computational TD-DFT studies can model substituent effects on HOMO-LUMO gaps. Compare degradation rates under UV irradiation (e.g., 365 nm, 24 hrs) using LC-MS to track byproducts .

Q. What methodological approaches are recommended for analyzing environmental degradation products of this compound in aquatic systems?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges from water matrices.

- Analysis : LC-QTOF-MS in positive ionization mode with a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 μm). Monitor fragments like m/z 153 (cleavage at the azetidine ring).

- Degradation Pathways : Simulate via hydroxyl radical exposure (Fenton’s reagent) and identify intermediates using isotopic labeling .

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Purity Verification : Use orthogonal methods (HPLC, DSC) to confirm compound integrity.

- Assay Standardization : Replicate assays under controlled conditions (e.g., estrogen receptor binding assays at 25°C, pH 7.4).

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect size variations. Cross-reference with structurally similar compounds like BP3, noting differences in logP and hydrogen-bonding capacity .

Q. What computational modeling strategies can predict the interaction between this compound and biological targets such as estrogen receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with ERα (PDB: 1A52) to simulate binding. Prioritize poses with hydrogen bonds to Arg394/Glu353.

- QSAR Models : Train on benzophenone derivatives’ log(IC50) values; include descriptors like polar surface area and dipole moment. Validate with leave-one-out cross-validation (R² > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.